molecular formula C15H12O5 B183714 Garbanzol CAS No. 1226-22-8

Garbanzol

Cat. No. B183714
CAS RN: 1226-22-8
M. Wt: 272.25 g/mol
InChI Key: VRTGGIJPIYOHGT-LSDHHAIUSA-N
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Description

Garbanzol is a flavanonol, a type of flavonoid. It can be found in the seed of Cicer arietinum (Bengal gram), in the shoot of Phaseolus lunatus (butter bean), and in the root of Pterocarpus marsupium (Bastard teak) .


Synthesis Analysis

The synthesis of Garbanzol involves several key genes such as CHS2, CHS3, CH4, CH5, CHS6, CHS7, ANR, and DFR . These genes are enriched in the flavonoid synthesis pathway .


Molecular Structure Analysis

Garbanzol is a member of the class of dihydroflavonols that is (2S)-flavanone substituted by hydroxy groups at positions 3, 7, and 4’ .


Chemical Reactions Analysis

Garbanzol is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors . It is more resistant to hydrolysis by acetylcholinesterase than other choline esters leading to a longer duration of action .


Physical And Chemical Properties Analysis

Garbanzol has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol . It is a trihydroxyflavanone, a member of dihydroflavonols, a secondary alpha-hydroxy ketone, and a member of 4’-hydroxyflavanones .

Scientific Research Applications

1. Biosynthetic Pathway for Fisetin Production Garbanzol, a flavanone, plays a crucial role in the biosynthesis of fisetin in plants. Fisetin has several health benefits, including anti-cancer, anti-viral, and anti-aging activities, and can prevent complications associated with diabetes type I and Alzheimer's disease. Researchers successfully engineered a novel biosynthetic pathway in Escherichia coli for fisetin production, utilizing garbanzol as a key intermediate (Stahlhut et al., 2015).

2. Role in Flavonoid Biosynthesis Garbanzol is involved in the biosynthesis of various flavonoids. Studies have demonstrated its role as a precursor in the biosynthesis process, supporting the synthesis of other important flavonoids in plants like chickpeas (Cicer arietinum) (Wong & Grisebach, 1969), (Wong, 1968).

3. Estrogenic Activity Garbanzol has been identified as having estrogenic activity. In a study evaluating the estrogenic activity of Rhus verniciflua extract, garbanzol was one of the compounds that demonstrated significant estrogenic activity, mediated by estrogen receptors. This finding suggests potential applications in treatments for postmenopausal women (Sun et al., 2014).

Safety And Hazards

Garbanzol should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The proteomic approaches provide insights in understanding the molecular mechanism of stress tolerance in legumes and have resulted in the identification of candidate genes used for the genetic improvement of plants against various environmental stresses .

properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGGIJPIYOHGT-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331820
Record name Garbanzol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Garbanzol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Garbanzol

CAS RN

1226-22-8
Record name Garbanzol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garbanzol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garbanzol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARBANZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87V438N7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Garbanzol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 - 208 °C
Record name Garbanzol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
L Marín, I Gutiérrez‐del‐Río, CJ Villar… - Microbial …, 2021 - Wiley Online Library
… The activity of six enzymes (TAL, 4CL, CHS, CHR, CHI and F3H) is required to produce garbanzol. In this work, six synthetic genes coding for the enzymes required for garbanzol …
E Wong, M Peter, TA Geissman - Phytochemistry, 1965 - Elsevier
… -3-ol (garbanzol) and biochanin-7-glucoside, both of which have been synthesized. … garbanzol is metabolized by chana seedlings as shown by its conversion into garbanzol-7-…
Number of citations: 58 www.sciencedirect.com
E Wong - Biochimica et Biophysica Acta (BBA)-General Subjects, 1965 - Elsevier
… of [~4C~garbanzol to both cellfree extracts and intact seedlings. (Results from preliminary experiments using [14C]garbanzol and intact seedlings were briefly reported in ref. I). …
Number of citations: 26 www.sciencedirect.com
H Imaseki, RE Wheeler, TA Geissman - Tetrahedron Letters, 1965 - Elsevier
… Our present result shows that garbanzol-4-14C … was labeled from garbanzol4-14C, while labeling of biochanin A was very small under … c9 the garbanzol into other flavonoid constituents …
Number of citations: 4 www.sciencedirect.com
E Wong - Phytochemistry, 1968 - Elsevier
… (b) so that if garbanzol is really derived directly from the tiaranone then garbanzol from (b) should have … The high dilution of the radioactivity in garbanzol in these cell-free experiments is …
Number of citations: 65 www.sciencedirect.com
E Wong, H Grisebach - Phytochemistry, 1969 - Elsevier
… Not only does the ch/fl value for garbanzol decrease with time in the same way as that of … garbanzol curve lies above that of the chalcone constitutes necessary evidence that garbanzol …
Number of citations: 27 www.sciencedirect.com
KY Park, GO Jung, KT Lee, J Choi, MY Choi… - Journal of …, 2004 - Elsevier
… During the isolation of active principles, we isolated the following species from the most active EtOAc fraction: garbanzol (1), sulfuretin (2), fisetin (3), fustin (4), and mollisacasidin (5). …
Number of citations: 229 www.sciencedirect.com
SG Stahlhut, S Siedler, S Malla, SJ Harrison… - Metabolic …, 2015 - Elsevier
… fisetin (as well as garbanzol and resokaempferol) could be … the biosynthetic pathway proceeds to garbanzol, a compound … in the conversion of garbanzol to fisetin. Resokaempferol is …
Number of citations: 83 www.sciencedirect.com
HX Chen, H Zhou, R Tao, WJ Li… - Journal of Separation …, 2020 - Wiley Online Library
A simple and efficient matrix solid‐phase dispersion via high‐performance liquid chromatography coupled with a photodiode array detector was developed to analyze the following …
MJ Jin, IS Kim, JS Park, MS Dong, CS Na… - Journal of agricultural …, 2015 - ACS Publications
… The eight phenolic compounds were 2,4-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, fisetin, fustin, butin, sulfuretin, taxifolin, and garbanzol. The plasma concentrations of the …
Number of citations: 13 pubs.acs.org

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